

4'-tert-Butyl-2',6'-dimethylacetophenone structure and SMILES string

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 4'-tert-Butyl-2',6'- dimethylacetophenone |
| CAS No.: | 2040-10-0 |
| Cat. No.: | B1596179 |

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An In-depth Technical Guide to **4'-tert-Butyl-2',6'-dimethylacetophenone**: Structure, Synthesis, and Applications

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Abstract: This technical guide provides a comprehensive overview of **4'-tert-Butyl-2',6'-dimethylacetophenone**, a substituted aromatic ketone of significant interest in pharmaceutical and chemical research. The document details its chemical structure, physicochemical properties, and provides an expert-designed protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it explores the compound's applications, particularly as a key intermediate in drug discovery, leveraging its potential antioxidant and anti-inflammatory properties. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking a detailed understanding of this versatile molecule.

Introduction and Core Properties

4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is a polysubstituted aromatic ketone. Its structure is characterized by an acetophenone core with two methyl groups at the 2'

and 6' positions and a bulky tert-butyl group at the 4' position of the phenyl ring. This specific substitution pattern imparts distinct steric and electronic properties that are crucial for its chemical reactivity and biological activity. The steric hindrance provided by the ortho-methyl groups can influence the conformation of the acetyl group and its interaction with biological targets or chemical reagents.

Substituted acetophenones are a well-established class of compounds that serve as valuable precursors and scaffolds in organic synthesis and medicinal chemistry.[1][2] They are integral to the synthesis of more complex molecules, including various heterocyclic compounds with therapeutic potential.[3] Specifically, **4'-tert-Butyl-2',6'-dimethylacetophenone** is noted for its utility as a pharmaceutical intermediate, particularly in the development of drugs targeting diseases associated with oxidative stress.[4][5]

Chemical Structure and Identifiers

The definitive structure and associated identifiers for this compound are critical for unambiguous scientific communication and procurement.

- IUPAC Name: 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone[4][6]
- CAS Number: 2040-10-0[6][7]
- Molecular Formula: C₁₄H₂₀O[7]
- SMILES String: CC(=O)c1c(C)cc(cc1C)C(C)(C)C[8]
- InChIKey: JNHLHPMTMTYLCP-UHFFFAOYSA-N[8]

Caption: 2D Structure of **4'-tert-Butyl-2',6'-dimethylacetophenone**.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is presented below. This data is essential for handling, reaction setup, and purification.

| Property | Value | Source(s) |
|------------------|-------------------------------|-----------|
| Molecular Weight | 204.31 g/mol | [4] |
| Appearance | Off-white solid | [4][5] |
| Melting Point | 47-49 °C | [4] |
| Boiling Point | 150 °C @ 20 mmHg | [4] |
| Density | 0.927 g/cm ³ | [4][5] |
| Solubility | Water: 4.209 mg/L (estimated) | [4][5] |
| LogP | 4.24 | [1] |

Spectroscopic Profile: Spectroscopic data is fundamental for structural verification.

- **Infrared (IR) Spectrum:** The IR spectrum, available from the NIST database, will exhibit characteristic peaks for a ketone, including a strong C=O stretch around 1680-1700 cm⁻¹ and various C-H stretches for the alkyl and aromatic groups.[9]
- **Mass Spectrum (MS):** The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 204, corresponding to the molecular weight. A prominent fragment is typically observed at m/z = 189, resulting from the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for acetophenones.[9]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While a published spectrum is not available, the expected ¹H and ¹³C NMR signals can be predicted based on the structure. These predictions are invaluable for chemists synthesizing or analyzing this compound.

| ¹ H NMR Prediction | Multiplicity | Integration | Approx. δ (ppm) | Assignment |
|-------------------------------|--------------|-------------|------------------------|-----------------------------------|
| tert-Butyl Protons | Singlet | 9H | ~1.3 | -C(CH ₃) ₃ |
| Aryl Methyl Protons | Singlet | 6H | ~2.2 | Ar-CH ₃ |
| Acetyl Protons | Singlet | 3H | ~2.5 | -C(O)CH ₃ |
| Aromatic Protons | Singlet | 2H | ~7.0 | Ar-H |

Synthesis and Mechanism

The most logical and industrially scalable approach to synthesizing **4'-tert-Butyl-2',6'-dimethylacetophenone** is through the Friedel-Crafts acylation of a suitable aromatic precursor.^{[8][10]} This classic electrophilic aromatic substitution reaction provides a direct method for installing an acetyl group onto an activated benzene ring.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the bond between the aromatic ring and the acetyl carbonyl carbon. This retrosynthetic step identifies the key synthons: an electrophilic acetyl cation equivalent (CH₃CO⁺) and a nucleophilic aromatic ring, 1,3-dimethyl-5-tert-butylbenzene.



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Caption: Retrosynthetic approach for the target molecule.

The causality for this strategy is strong:

- Precursor Availability: 1,3-Dimethyl-5-tert-butylbenzene can be synthesized via Friedel-Crafts alkylation of m-xylene with tert-butyl chloride.^[11]

- **Reaction Selectivity:** The aromatic ring of 1,3-dimethyl-5-tert-butylbenzene is highly activated by three electron-donating alkyl groups. The acylation is expected to occur at the C2 position (ortho to both methyl groups and para to the tert-butyl group), which is the most sterically accessible and electronically enriched position. The bulky tert-butyl group and the two ortho-methyl groups will direct the incoming electrophile to the desired position.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical principles. All steps include justifications to ensure reproducibility and safety.

Objective: To synthesize 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone via Friedel-Crafts acylation.

Materials:

- 1,3-Dimethyl-5-tert-butylbenzene
- Acetyl chloride (CH_3COCl)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution to neutralize evolved HCl gas). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the setup.

- Rationale: Anhydrous conditions are critical as the Lewis acid catalyst (AlCl_3) and acetyl chloride are highly moisture-sensitive. The scrubber safely neutralizes the corrosive HCl gas produced.
- Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous DCM to create a slurry. Cool the flask to 0 °C in an ice-water bath.
 - Rationale: AlCl_3 is the Lewis acid catalyst that activates the acetyl chloride. Cooling prevents uncontrolled reaction and potential side reactions.
- Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl_3 slurry via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0 °C to form the acylium ion-catalyst complex.
 - Rationale: This pre-formation of the reactive electrophile ensures a smooth initiation of the acylation reaction upon addition of the aromatic substrate.
- Substrate Addition: Dissolve 1,3-dimethyl-5-tert-butylbenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
 - Rationale: Slow addition controls the exothermic reaction rate, maximizing yield and minimizing the formation of byproducts.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
 - Rationale: Allowing the reaction to warm to room temperature drives it to completion. TLC is a crucial in-process control to verify the consumption of the starting material.
- Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
 - Rationale: This step quenches the reaction by hydrolyzing the aluminum complexes and decomposing the excess AlCl_3 . The acid helps to keep aluminum salts dissolved in the aqueous phase. This process is highly exothermic and must be done cautiously.

- **Workup and Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
- **Washing:** Wash the combined organic layers sequentially with water, saturated NaHCO_3 solution (to neutralize any remaining acid), and finally with brine.
 - **Rationale:** The washing steps remove inorganic salts and impurities, purifying the crude product in the organic phase.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure **4'-tert-Butyl-2',6'-dimethylacetophenone**.

Applications in Drug Development and Research

The utility of **4'-tert-Butyl-2',6'-dimethylacetophenone** extends beyond its role as a simple chemical. It is a strategic starting material in medicinal chemistry programs.

Scaffold for Bioactive Molecules

Acetophenone derivatives are foundational building blocks for a wide array of pharmacologically active compounds.^[2] They can be readily transformed into chalcones, hydrazones, pyrazolines, and other heterocyclic systems that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[3][5]} The specific substitution pattern of this molecule—with its bulky tert-butyl group and ortho-methyl groups—can be exploited to fine-tune the steric and electronic properties of derivative compounds, thereby optimizing their interaction with biological targets and improving their pharmacokinetic profiles.^[3]

Role as an Antioxidant and Anti-inflammatory Intermediate

The compound itself is described as having potent antioxidant and anti-inflammatory properties, making it a valuable intermediate for drugs targeting oxidative stress-related conditions such as neurodegenerative disorders and cardiovascular diseases.^{[4][5]} While the

compound lacks a classic phenolic hydroxyl group often associated with antioxidant activity via hydrogen atom transfer (HAT), its mechanism may involve other pathways.[3][12] The electron-rich aromatic ring can participate in single electron transfer (SET) mechanisms to neutralize free radicals. Furthermore, derivatives of this compound can be designed to incorporate phenolic or other radical-scavenging moieties, using the starting acetophenone as a robust chemical handle.[3]

Analytical Applications

For drug development, robust analytical methods are paramount. **4'-tert-Butyl-2',6'-dimethylacetophenone** can be effectively analyzed and purified using reverse-phase High-Performance Liquid Chromatography (HPLC). A scalable method using an acetonitrile/water mobile phase has been developed, which is also suitable for pharmacokinetic studies and the isolation of impurities during preparative separations.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4'-tert-Butyl-2',6'-dimethylacetophenone** is classified with the following hazards:

- H301: Toxic if swallowed[6]
- H312: Harmful in contact with skin[6]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4'-tert-Butyl-2',6'-dimethylacetophenone is a molecule of considerable strategic importance for chemists in both academic and industrial settings. Its well-defined structure, predictable reactivity in cornerstone reactions like Friedel-Crafts acylation, and its role as a precursor to bioactive compounds underscore its value. For drug development professionals, its potential antioxidant properties and utility as a molecular scaffold offer fertile ground for the discovery of new therapeutic agents. This guide provides the foundational knowledge required to confidently synthesize, handle, and utilize this compound in advanced research applications.

References

- Stenutz, R. **4'-tert-butyl-2',6'-dimethylacetophenone**. NIST Chemistry WebBook. [Online] Available at: [\[Link\]](#)
- National Institute of Standards and Technology. **4'-tert-Butyl-2',6'-dimethylacetophenone**. NIST Chemistry WebBook. [Online] Available at: [\[Link\]](#)
- MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. *Molecules*. [Online] Available at: [\[Link\]](#)
- PubChem. **4'-tert-Butyl-2',6'-dimethylacetophenone**. PubChem Database. [Online] Available at: [\[Link\]](#)
- SIELC Technologies. **4'-tert-Butyl-2',6'-dimethylacetophenone**. SIELC Website. [Online] Available at: [\[Link\]](#)
- ACS Publications. Tertiarybutylbenzenes. IV. Mechanism of Friedel-Crafts Cyclialkylations with tert-Butyl Chloride. *The Journal of Organic Chemistry*. [Online] Available at: [\[Link\]](#)
- Emami, S. et al. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. *Food Chemistry*. [Online] Available at: [\[Link\]](#)
- Chegg. Friedel-Crafts reactions Preparation of: 1,3 – Dimethyl-5-tert-butylbenzene. Chegg Study. [Online] Available at: [\[Link\]](#)
- Kouznetsov, V.V. et al. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. *Molecules*. [Online] Available at: [\[Link\]](#)
- NIST. **4'-tert-Butyl-2',6'-dimethylacetophenone** IR and Mass Spectrum. NIST Chemistry WebBook. [Online] Available at: [\[Link\]](#)
- Adam, W. et al. Structure-dependent reactivity of oxyfunctionalized acetophenones in the photooxidation of DNA. *Nucleic Acids Research*. [Online] Available at: [\[Link\]](#)
- Grimm, C. et al. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. *Frontiers in Chemistry*. [Online] Available at: [\[Link\]](#)

[\[Link\]](#)

- The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Online] Available at: [\[Link\]](#)
- Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Online] Available at: [\[Link\]](#)

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Sources

1. 4'-tert-Butyl-2',6'-dimethylacetophenone | SIELC Technologies [sielc.com]
 2. researchgate.net [researchgate.net]
 3. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
 4. dailychem.bocsci.com [dailychem.bocsci.com]
 5. tandfonline.com [tandfonline.com]
 6. 4'-tert-Butyl-2',6'-dimethylacetophenone | C₁₄H₂₀O | CID 74879 - PubChem [pubchem.ncbi.nlm.nih.gov]
 7. cerritos.edu [cerritos.edu]
 8. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
 9. 4'-tert-Butyl-2',6'-dimethylacetophenone [webbook.nist.gov]
 10. youtube.com [youtube.com]
 11. Solved Friedel-Crafts reactions Preparation of: 1,3 – | Chegg.com [chegg.com]
 12. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
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